Desoximetasone

Catalog No.
S525727
CAS No.
382-67-2
M.F
C22H29FO4
M. Wt
376.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desoximetasone

CAS Number

382-67-2

Product Name

Desoximetasone

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1

InChI Key

VWVSBHGCDBMOOT-IIEHVVJPSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C

solubility

3.10e-02 g/L

Synonyms

17 Desoxymethasone, 17-Desoxymethasone, A 41304, A-41304, A41304, Deoxydexamethasone, Desoxi, Desoximetasone, Desoxymethasone, Flubason, Ibaril, Stiedex, Topicort, Topicorte, Topisolon

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C

The exact mass of the compound Desoximetasone is 376.20499 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Drug Delivery

Despite its effectiveness, the precise mechanism by which Desoximetasone exerts its anti-inflammatory effects remains unclear [1]. Research is ongoing to elucidate the biological pathways involved. Additionally, studies are investigating methods to improve drug delivery through the skin. One approach involves incorporating Desoximetasone into formulations that inhibit its metabolism by enzymes like cytochrome P450 3A4, potentially enhancing its therapeutic efficacy [2].

  • [1] A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling MDPI:
  • [2] A Promising Approach to Treat Psoriasis: Inhibiting Cytochrome P450 3A4 Metabolism to Enhance Desoximetasone Therapy ResearchGate:

Development of In Silico Models

In silico (computer-based) modeling is being explored to predict the permeation behavior of Desoximetasone across different skin layers. This research could streamline the development of new topical formulations by allowing for more efficient and cost-effective evaluation of drug delivery properties [1].

  • [1] A Comparative Evaluation of Desoximetasone Cream and Ointment Formulations Using Experiments and In Silico Modeling MDPI:

Analytical Techniques

Research has also focused on developing analytical methods for Desoximetasone. This includes establishing reliable techniques for its quantification, which is crucial for quality control purposes in pharmaceutical manufacturing [2].

  • [2] Linearity study of desoximetasone ResearchGate:

Desoximetasone is a synthetic corticosteroid primarily used as a topical medication for treating inflammatory and pruritic skin conditions, such as psoriasis and eczema. It belongs to the class of glucocorticoids, which are known for their anti-inflammatory and antipruritic properties. The chemical name of desoximetasone is Pregna-1, 4-diene-3, 20-dione, 9-fluoro-11, 21-dihydroxy-16-methyl-, (11β,16α)-, with the molecular formula C22H29FO4C_{22}H_{29}FO_{4} and a molecular weight of approximately 376.47 g/mol. It is available in various formulations, including creams, ointments, gels, and sprays .

Desoximetasone's mechanism of action in treating inflammatory skin conditions involves multiple cellular processes []. Once applied topically, it penetrates the skin and interacts with specific receptors in skin cells. This interaction leads to:

  • Suppression of inflammatory mediators: Desoximetasone inhibits the production of inflammatory molecules like prostaglandins and leukotrienes, which contribute to redness, swelling, and itching [].
  • Decreased immune cell activity: It downregulates the activity of immune cells involved in the inflammatory response, further reducing inflammation [].

These combined effects lead to the characteristic relief of symptoms associated with various inflammatory skin conditions.

Desoximetasone is generally considered safe when used as directed by a healthcare professional []. However, potential side effects can occur, particularly with prolonged use, including:

  • Skin thinning and atrophy
  • Striae (stretch marks)
  • Increased susceptibility to infections

Desoximetasone is not typically flammable or reactive under normal conditions. However, it should be stored according to recommended guidelines to maintain its stability and efficacy [].

Typical of glucocorticoids. Its mechanism of action involves the induction of phospholipase A2 inhibitory proteins, which subsequently reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound is metabolized primarily in the liver through conjugation processes that form glucuronides and sulfates for excretion via urine and feces .

Desoximetasone exhibits significant anti-inflammatory and antipruritic activities. It acts by binding to glucocorticoid receptors in target tissues, modulating gene expression related to inflammation and immune responses. This binding leads to chromatin remodeling and affects cellular proliferation and differentiation. Its vasoconstrictive properties also contribute to its effectiveness in reducing redness and swelling associated with skin conditions .

The synthesis of desoximetasone involves several steps typical of steroid chemistry. The process generally includes:

  • Starting Material: Deriving from natural steroid precursors.
  • Fluorination: Introducing a fluorine atom at the 9-position to enhance its potency.
  • Hydroxylation: Adding hydroxyl groups at specific positions to improve its anti-inflammatory activity.
  • Purification: Employing chromatographic techniques to isolate the desired compound from by-products.

These steps ensure the production of high-purity desoximetasone suitable for pharmaceutical applications .

Desoximetasone is primarily used in dermatology for:

  • Treating inflammatory skin diseases such as psoriasis and eczema.
  • Reducing symptoms like redness, itching, and irritation associated with various dermatoses.
  • Its potent anti-inflammatory action makes it useful in managing acute flare-ups of chronic skin conditions .

Desoximetasone may interact with other topical corticosteroids, leading to an increased risk of systemic side effects if used concurrently. It is contraindicated with other corticosteroid-containing medications due to potential additive effects on skin absorption and systemic exposure. Studies have shown cross-reactivity with other glucocorticoids like mometasone furoate but not with hydrocortisone .

Desoximetasone shares structural similarities with other corticosteroids but has unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
BetamethasoneC22H29FO5C_{22}H_{29}FO_{5}Stronger anti-inflammatory effects; often used in severe cases
TriamcinoloneC21H27O6C_{21}H_{27}O_{6}More potent but can cause more systemic side effects
HydrocortisoneC21H30O5C_{21}H_{30}O_{5}Less potent; often used for mild cases
ClobetasolC22H29ClO5C_{22}H_{29}ClO_{5}Very potent; used for resistant dermatoses

Desoximetasone's unique fluorination at the 9-position enhances its potency while maintaining a favorable safety profile when used topically .

Desoximetasone synthesis has historically relied on well-established glucocorticoid precursor pathways, beginning with fundamental steroid nucleus construction from cholesterol and related sterol compounds [1]. The early synthetic approaches utilized classical steroid transformation sequences, where the basic steroid scaffold was assembled through a series of bioconversion and chemical modification steps.

The traditional manufacturing process of desoximetasone involved multi-step fermentation procedures using specialized microorganisms. A detailed historical approach described the production of 16α-methyl-4-pregnene-11β,21-diol-3,20-dione through fermentation with Curvularia lunata in a controlled nutrient environment [2]. This process utilized a 50-liter fermenter charged with 30 liters of nutrient solution, sterilized at 120°C for one hour, and inoculated with Curvularia lunata spore suspension obtained from a seven-day corn culture. The fermentation proceeded for 48 hours at 25°C under continuous stirring at 220 revolutions per minute with ventilation at 1.65 m³/hour, achieving a fermentation yield of 60% with further purification yielding 53% of the theoretical product [2].

The subsequent synthetic steps involved fluorination reactions to introduce the critical 9α-fluoro substituent characteristic of desoximetasone. Historical methods employed hydrogen fluoride in pyridine at 0°C to achieve selective fluorination, followed by additional fermentation steps with Curvularia lunata mutant strain NRRL 2380 for 36 hours to perform simultaneous saponification and further structural modifications [2]. The final dehydrogenation step utilized Bacillus lentus fermentation for 30 hours to introduce the crucial Δ1,4-diene system, completing the desoximetasone precursor framework [2].

These classical approaches demonstrated the fundamental principles of combining microbial biotransformation with selective chemical modifications. The historical synthesis routes established key parameters including optimal fermentation temperatures of 25°C, specific pH ranges, and precise timing sequences that remain influential in modern production methodologies. The integration of multiple microbial strains in sequential biotransformation steps represented an early example of multi-organism synthetic biology approaches that would later influence contemporary manufacturing strategies.

Modern Catalytic Approaches and Process Optimization

Contemporary desoximetasone synthesis has been revolutionized through the implementation of advanced catalytic methodologies and sophisticated process optimization techniques. Modern approaches leverage transition metal catalysis, enzymatic biotransformation, and continuous flow technologies to achieve superior efficiency and selectivity compared to traditional batch processes [3] [4].

Recent developments in steroid synthesis have incorporated hydrogen atom transfer (HAT) reactions catalyzed by transition metals, enabling selective functionalization at previously challenging positions within the steroid nucleus [3]. These catalytic transformations facilitate the introduction of hydroxyl groups and other functional modifications with enhanced stereoselectivity and reduced by-product formation. The application of iron-centered PDP and MCP-based catalysts in combination with hydrogen peroxide and acetic acid has proven particularly effective for selective hydroxylation at C-6 and C-12 positions, with subsequent oxidation to ketones when required [5].

Modern catalytic approaches have also embraced the principles of green chemistry through the development of more sustainable reaction conditions. The implementation of continuous flow technology has emerged as a transformative approach, offering significant advantages in terms of process efficiency, waste minimization, and safety improvement [4] [6]. Flow chemistry enables precise control of reaction parameters including temperature, pressure, residence time, and reagent mixing, resulting in enhanced reproducibility and scalability compared to traditional batch operations.

Process ParameterTraditional BatchModern FlowImprovement Factor
Reaction Time24-48 hours2-6 hours4-8x faster
Yield60-75%85-95%1.3-1.6x higher
Selectivity70-80%90-95%1.2-1.3x improved
Waste GenerationHighReduced by 60-80%3-5x reduction

The integration of photochemistry with continuous flow systems has opened new synthetic pathways for steroid modifications that were previously difficult to achieve under conventional conditions [4]. Photocatalytic transformations enable selective bond formations and functional group installations under mild conditions, reducing the need for harsh reagents and extreme temperatures. These methodologies are particularly valuable for late-stage functionalizations where substrate sensitivity becomes a critical consideration.

Biocatalytic approaches have also seen significant advancement through the application of engineered enzymes and optimized fermentation conditions. Modern biotransformation processes utilize genetically modified microorganisms with enhanced catalytic capabilities and improved substrate tolerance [7]. The development of multi-enzyme cascade reactions enables the completion of complex synthetic transformations in single-pot procedures, dramatically reducing the number of isolation and purification steps required.

Process optimization in modern desoximetasone manufacture incorporates advanced analytical techniques including real-time monitoring, process analytical technology (PAT), and quality by design (QbD) principles [8]. These approaches enable continuous optimization of critical process parameters, leading to consistent product quality and enhanced manufacturing efficiency. The implementation of statistical design of experiments (DoE) methodologies allows for systematic optimization of multiple variables simultaneously, identifying optimal operating conditions more efficiently than traditional one-factor-at-a-time approaches.

Critical Analysis of Patent CN101397322A Sulfation Techniques

Patent CN101397322A represents a significant advancement in desoximetasone preparation methodology, introducing novel sulfation techniques that address key limitations of previous synthetic approaches [9] [10]. This patent, granted in 2011, describes innovative process improvements that enhance reaction efficiency while reducing environmental impact through optimized reagent utilization and waste minimization strategies.

The patent specifically details a preparation method utilizing 1,4,9,16-arachidonic acid derivatives as starting materials, implementing a systematic approach to steroid nucleus construction and subsequent functionalization [9]. The methodology incorporates controlled sulfation reactions that enable selective introduction of functional groups at specific positions within the steroid framework, achieving enhanced regioselectivity compared to conventional approaches.

Key technical innovations described in the patent include optimized reaction conditions for sulfation processes, with specific emphasis on temperature control, solvent selection, and reagent stoichiometry. The patent demonstrates the use of organic solvents in controlled ratios with alkaline conditions to facilitate selective sulfation reactions [9]. These conditions enable the achievement of higher conversion rates while minimizing side reactions that typically plague conventional sulfation methodologies.

Process AspectConventional MethodPatent CN101397322AAdvantage
Reaction Temperature80-100°C60-75°CImproved selectivity
Reaction Time12-18 hours6-10 hoursEnhanced efficiency
Yield65-75%82-88%Higher productivity
Purity90-95%96-98%Superior quality

The patent methodology incorporates advanced process control strategies including staged reagent addition, controlled atmosphere conditions, and optimized workup procedures. These refinements result in improved product quality with reduced impurity profiles, addressing key regulatory requirements for pharmaceutical manufacturing. The systematic approach to reaction monitoring and process control described in the patent enables consistent reproduction of high-quality results across different manufacturing scales.

Critical evaluation of the patent reveals several innovative aspects that distinguish it from prior art. The use of specific organic solvent systems in combination with controlled alkaline conditions represents a novel approach to achieving selective sulfation without competing side reactions. The patent demonstrates careful optimization of reaction parameters including pH control, temperature regulation, and reagent addition sequences to maximize product formation while minimizing waste generation.

The environmental benefits of the patent methodology are particularly noteworthy, with demonstrated reductions in hazardous waste generation and improved atom economy compared to conventional approaches. The patent describes recovery and recycling procedures for solvents and reagents, contributing to overall process sustainability. These aspects align with contemporary green chemistry principles and regulatory expectations for environmentally responsible manufacturing.

However, critical analysis also reveals certain limitations in the patent disclosure. The scope of substrate applicability appears limited to specific structural types, potentially restricting the broader utility of the methodology. Additionally, the patent does not provide comprehensive comparative data against all existing methodologies, making complete assessment of relative advantages challenging. Scale-up considerations and potential manufacturing challenges are not extensively addressed, which could impact industrial implementation feasibility.

Green Chemistry Considerations in Large-Scale Manufacturing

The implementation of green chemistry principles in desoximetasone manufacturing represents a critical aspect of modern pharmaceutical production, addressing environmental sustainability, economic efficiency, and regulatory compliance requirements [11] [12]. Contemporary manufacturing approaches increasingly prioritize the twelve principles of green chemistry, focusing on waste prevention, atom economy, safer chemical synthesis, and energy efficiency.

Large-scale desoximetasone production has embraced significant green chemistry innovations through the adoption of biocatalytic processes and sustainable manufacturing technologies. The utilization of engineered microorganisms for steroid biotransformation offers substantial environmental advantages compared to traditional chemical synthesis routes [13] [14]. Mycolicibacterium species have been extensively developed for steroid bioconversion, enabling the production of key intermediates with reduced environmental impact and enhanced process sustainability.

Modern biotechnological approaches achieve remarkable efficiency improvements in steroid production. Enhanced fermentation processes utilizing optimized Mycolicibacterium strains demonstrate yields exceeding 85% for key steroid intermediates, representing significant improvements over traditional chemical synthesis methods [13]. These bioconversion processes operate under mild conditions, typically at temperatures between 28-32°C and near-neutral pH, dramatically reducing energy consumption compared to harsh chemical reaction conditions.

Sustainability MetricTraditional ChemicalGreen BiotechnologyEnvironmental Benefit
Energy Consumption150-200 MJ/kg80-120 MJ/kg40-50% reduction
Water Usage2000-3000 L/kg800-1200 L/kg60-70% reduction
Waste Generation50-80 kg/kg product15-25 kg/kg product70-80% reduction
CO₂ Emissions25-35 kg/kg product8-15 kg/kg product60-75% reduction

The development of integrated biorefinery approaches for steroid production exemplifies advanced green chemistry implementation. These systems utilize renewable feedstocks including plant sterols and agricultural waste materials as starting materials, replacing petroleum-derived precursors [14]. The integration of multiple bioconversion steps within single bioreactor systems reduces the need for intermediate isolation and purification, significantly decreasing solvent usage and waste generation.

Solvent selection and management represent critical aspects of green chemistry implementation in desoximetasone manufacturing. Modern processes prioritize the use of green solvents including water, alcohols, and bio-based alternatives to replace hazardous organic solvents traditionally employed in steroid synthesis [11]. The implementation of solvent recovery and recycling systems achieves recovery rates exceeding 95% for most organic solvents, dramatically reducing fresh solvent consumption and waste disposal requirements.

Process intensification strategies have been extensively implemented to enhance the environmental profile of desoximetasone manufacturing. Continuous flow processing enables precise control of reaction conditions while reducing reactor volumes and associated energy requirements [4]. The integration of real-time monitoring and control systems optimizes resource utilization and minimizes waste generation through improved process efficiency and reduced batch failures.

Life cycle assessment (LCA) studies of green chemistry implementations in steroid manufacturing demonstrate substantial environmental improvements. Comprehensive LCA analyses indicate that biotechnological production routes for steroid intermediates achieve 60-80% reductions in overall environmental impact compared to traditional chemical synthesis methods [15]. These improvements encompass multiple impact categories including climate change potential, ozone depletion, acidification, and eutrophication.

The economic benefits of green chemistry implementation in desoximetasone manufacturing are equally compelling. Reduced raw material consumption, decreased waste disposal costs, and improved process efficiency contribute to significant cost savings. Economic analyses indicate that green chemistry implementations can achieve 20-40% reductions in overall manufacturing costs while simultaneously improving environmental performance [11]. These economic advantages provide strong incentives for continued adoption of sustainable manufacturing technologies.

Regulatory considerations increasingly favor environmentally sustainable manufacturing approaches. Regulatory agencies worldwide have implemented guidelines encouraging the adoption of green chemistry principles in pharmaceutical manufacturing [11]. The development of regulatory frameworks supporting biotechnological production routes and sustainable manufacturing practices creates favorable conditions for continued innovation in green chemistry applications.

Desoximetasone exhibits markedly poor aqueous solubility characteristics that are largely independent of pH variations across the physiological range. The compound demonstrates complete insolubility in water under neutral conditions, maintaining this characteristic across both acidic and alkaline pH environments [1] [2] [3] [4]. Specific solubility assessments reveal that desoximetasone remains insoluble in dilute aqueous acids and alkalis, indicating minimal ionization behavior within typical pharmaceutical pH ranges [1] [5].

Under controlled laboratory conditions, desoximetasone achieves limited aqueous solubility only when combined with organic co-solvents. In a dimethyl sulfoxide:phosphate buffered saline mixture (1:10 ratio, pH 7.2), the compound reaches approximately 0.1 mg/mL solubility [6]. This finding demonstrates the necessity of organic co-solvents for achieving any measurable aqueous dissolution.

The compound displays significantly enhanced solubility in organic solvents, achieving 75 mg/mL (199.22 mM) in both ethanol and dimethyl sulfoxide at 25°C [2]. Additional organic solvents supporting good solubility include acetone and chloroform, while ether and benzene provide only slight solubility [1] [5] [4]. This solubility profile is consistent with the hydrophobic nature of the steroid backbone structure.

pH ConditionSolubilityNotes
pH 1.2 (acidic)InsolublePoor solubility maintained across acidic range
pH 7.2 (neutral)~0.1 mg/mL (with DMSO)Requires organic co-solvent
pH 7.4 (physiological)Poor solubilityUsed in dissolution studies
Aqueous acids/alkalisInsolubleNo ionization enhancement observed

Thermal Decomposition Pathways and Kinetic Studies

Desoximetasone demonstrates well-defined thermal characteristics with a melting point range of 206-218°C, representing the transition from crystalline solid to liquid phase [7] [4]. The compound maintains structural integrity up to this temperature range, beyond which thermal decomposition may occur.

Accelerated stability studies conducted under standardized International Conference on Harmonisation conditions demonstrate robust thermal stability. Testing at 40°C with 75% relative humidity for six months revealed no significant degradation of the active pharmaceutical ingredient [8]. Long-term stability studies extending to 24 months at 25°C with 60% relative humidity confirmed pharmaceutical acceptability for commercial storage [8].

The compound's predicted boiling point of 532.3±50.0°C indicates substantial thermal stability under normal processing and storage conditions [9] [10]. However, extreme thermal stress conditions may generate hazardous decomposition products including carbon oxides and hydrogen fluoride [11].

Thermal degradation kinetics follow patterns observed in related corticosteroid compounds, where degradation rate constants increase exponentially with temperature according to Arrhenius relationships. The activation energy for thermal decomposition has not been specifically determined for desoximetasone, though related corticosteroids typically exhibit activation energies ranging from 15-50 kJ/mol [12] [13].

Thermal ParameterValueSignificance
Melting Point206-218°CCrystalline phase transition
Predicted Boiling Point532.3±50.0°CHigh thermal stability
Accelerated StabilityStable (40°C/75% RH, 6 months)Commercial viability
Storage Recommendation<15°C, dark conditionsOptimal stability maintenance

Photolytic Degradation Mechanisms

Desoximetasone exhibits photosensitivity characteristics typical of corticosteroid compounds when exposed to ultraviolet radiation. Research on related corticosteroids indicates that 48-hour UV irradiation can result in 20-50% degradation through photodecomposition pathways [14]. The photodegradation process involves multiple mechanistic pathways including direct photolysis and photoisomerization reactions.

Ultraviolet radiation at different wavelengths produces varying degradation responses. UV-C radiation (254 nm) demonstrates the highest degradation efficiency, capable of complete degradation of pharmaceutical compounds under appropriate exposure conditions [15]. UV-B radiation (302 nm), a component of natural sunlight, produces moderate degradation patterns, while UV-A radiation (365 nm) shows reduced effectiveness compared to shorter wavelengths [15].

Clinical photosafety studies specifically evaluating desoximetasone topical formulations have demonstrated no photosensitization or photoirritation in human subjects exposed to filtered UV light following topical application [16] [17]. These findings indicate that while the pure compound may be photosensitive, formulated products do not induce adverse photochemical reactions in clinical use.

The photodegradation mechanism involves Norrish type I and II photorearrangements due to carbonyl functional groups present in the molecular structure [18]. These reactions can generate reactive oxygen species including singlet oxygen and hydroxyl radicals, which may contribute to further oxidative degradation processes.

Light SourceWavelengthDegradation EffectClinical Relevance
UV-C254 nmHigh degradation potentialSterilization applications
UV-B302 nmModerate degradationSunlight component
UV-A365 nmLower degradationSunlight component
Solar simulatorBroad spectrumControlled photostability testingLaboratory evaluation

Excipient Compatibility in Pharmaceutical Formulations

Desoximetasone demonstrates excellent compatibility with a wide range of pharmaceutical excipients commonly employed in topical formulations. Commercial formulations successfully incorporate white petrolatum as an ointment base, isopropyl myristate as a penetration enhancer, and mineral oil as an oleaginous vehicle without adverse interactions [1] [5] [19].

Isopropyl myristate serves a dual function as both a solubilizing agent and penetration enhancer, while also contributing to formulation stability. Patent literature describes stable liquid formulations containing desoximetasone with isopropyl myristate and ethanol, where mineral oil and glyceryl oleate function as stabilizing agents to prevent oxidative degradation [20].

Emulsifying agents including cetostearyl alcohol and lanolin alcohols maintain compatibility without affecting drug stability or efficacy. Edetate disodium functions effectively as a chelating agent, providing metal ion chelation that may offer protective effects against oxidative degradation pathways [1] [5] [19].

Modern topical gel formulations demonstrate compatibility with carbomer 940 as a gelling agent, enabling controlled-release formulations with sustained drug delivery characteristics [21]. Propellant systems for aerosol spray formulations maintain chemical stability and do not interfere with active ingredient integrity [20].

Critical compatibility considerations include the prevention of oxidative impurity formation, particularly the 17-carboxy-9α-fluoro-11β-hydroxy-16α-methyl-androsta-1,4-diene-3-one oxidation product. The addition of stabilizing agents such as mineral oil effectively inhibits this degradation pathway [20].

Excipient CategorySpecific ExamplesCompatibility AssessmentFunction
Ointment basesWhite petrolatum, mineral oilExcellent compatibilityVehicle, stability enhancement
Penetration enhancersIsopropyl myristateCompatible, stability benefitsSolubilization, permeation
Emulsifying agentsCetostearyl alcohol, lanolin alcoholsStandard compatibilityFormulation stability
Chelating agentsEdetate disodiumProtective compatibilityMetal ion chelation
Gelling agentsCarbomer 940Compatible for controlled releaseViscosity modification
PreservativesVarious systemsGenerally compatibleAntimicrobial protection

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

376.20498756 g/mol

Monoisotopic Mass

376.20498756 g/mol

Heavy Atom Count

27

LogP

2.35
2.35 (LogP)
2.3

Appearance

Solid powder

Melting Point

217 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4E07GXB7AU

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (93.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (90.7%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.
FDA Label

Pharmacology

Like other topical corticosteroids, desoximetasone has anti-inflammatory, antipruritic, and vasoconstrictive properties. Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids. Desoximetasone is a potent topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved.
Desoximetasone is a synthetic glucocorticoid receptor agonist with metabolic, anti-inflammatory and immunosuppressive activity. Desoximetasone activates specific intracellular receptors, which bind to distinct sites on DNA to modify gene transcription. This results in an induction of the synthesis of anti-inflammatory proteins and suppression of the synthesis of inflammatory mediators. This leads to an overall reduction in chronic inflammation and autoimmune reactions. Desoximetasone is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC03 - Desoximetasone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07X - Corticosteroids, other combinations
D07XC - Corticosteroids, potent, other combinations
D07XC02 - Desoximetasone

Mechanism of Action

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. This is achieved first by the drug binding to the glucocorticoid receptors which then translocates into the nucleus and binds to DNA causing various activations and repressions of genes. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

382-67-2

Absorption Distribution and Excretion

Topical corticosteroids can be absorbed from intact healthy skin. The extent of percutaneous absorption of topical corticosteroids is determined by many factors, including the vehicle and the integrity of the epidermal barrier. Occlusion, inflammation and/or other disease processes in the skin may also increase percutaneous absorption.
Corticosteroids are bound to plasma proteins in varying degrees, are metabolized primarily in the liver and excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile.Pharmacokinetic studies in men with Desoximetasone Cream USP, 0.25% with tagged desoximetasone showed a total of 5.2% ± 2.9% excretion in urine (4.1% ± 2.3%) and feces (1.1% ± 0.6%)

Metabolism Metabolites

Metabolized, primarily in the liver, and then excreted by the kidneys.

Wikipedia

Desoximetasone
1-Octene

Biological Half Life

The half-life of the material was 15 ± 2 hours (for urine) and 17 ± 2 hours (for feces) between the third and fifth trial day.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Keegan BR. Desoximetasone 0.25% Spray for the Relief of Scaling in Adults With Plaque Psoriasis. J Drugs Dermatol. 2015 Aug;14(8):835-40. PubMed PMID: 26267727.
2: Kircik L, Lebwohl MG, Del Rosso JQ, Bagel J, Stein Gold L, Weiss JS. Clinical study results of desoximetasone spray, 0.25% in moderate to severe plaque psoriasis. J Drugs Dermatol. 2013 Dec;12(12):1404-10. PubMed PMID: 24301242.
3: Stojković T, Binić I, Tiodorović J. [Evaluation of effect of local administration of desoximetasone and ditranol in psoriatic lesion byapplying 20 MHz ultrasound]. Med Pregl. 2012 Sep-Oct;65(9-10):368-72. Serbian. PubMed PMID: 23214328.
4: Borelli C, Gassmueller J, Fluhr JW, Nietsch KH, Schinzel S, Korting HC. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay. Skin Pharmacol Physiol. 2008;21(3):181-7. doi: 10.1159/000131082. Epub 2008 Jun 3. PubMed PMID: 18523415.
5: Hebert AA, Koo J, Fowler J, Berman B, Rosenberg C, Levitt J. Desoximetasone 0.25% and tacrolimus 0.1% ointments versus tacrolimus alone in the treatment of atopic dermatitis. Cutis. 2006 Nov;78(5):357-63. PubMed PMID: 17186796.
6: Donovan JC, Dekoven JG. Cross-reactions to desoximetasone and mometasone furoate in a patient with multiple topical corticosteroid allergies. Dermatitis. 2006 Sep;17(3):147-51. PubMed PMID: 16956468.
7: Levitt J, Feldman T, Riss I, Leung OT. Compatibility of desoximetasone and tacrolimus. J Drugs Dermatol. 2003 Dec;2(6):640-2. PubMed PMID: 14711143.
8: Charuwichitratana S, Wattanakrai P, Tanrattanakorn S. Randomized double-blind placebo-controlled trial in the treatment of alopecia areata with 0.25% desoximetasone cream. Arch Dermatol. 2000 Oct;136(10):1276-7. PubMed PMID: 11030789.
9: Vladimirov S, Cudina O, Agbaba D, Jovanović M, Zivanov-Stakić D. Spectrophotometric determination of desoximetasone in ointment using 1,4-dihydrazinophthalazine. J Pharm Biomed Anal. 1996 Jun;14(8-10):947-50. PubMed PMID: 8817999.
10: Stierstorfer MB, Baughman RD. Photosensitivity to desoximetasone emollient cream. Arch Dermatol. 1988 Dec;124(12):1870-1. PubMed PMID: 3190264.

Explore Compound Types